molecular formula C9H22Cl2N2O B1398316 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride CAS No. 1220017-33-3

2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride

Cat. No. B1398316
CAS RN: 1220017-33-3
M. Wt: 245.19 g/mol
InChI Key: RRVKXYGDOWGVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis .


Molecular Structure Analysis

The molecular structure of 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is represented by the formula C9H22Cl2N2O . Its average mass is 245.190 Da and its monoisotopic mass is 244.110916 Da .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Schiff and Mannich Bases Synthesis : Ethyl imidate hydrochlorides, including compounds structurally related to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, are used in the synthesis of Schiff and Mannich bases, particularly from isatin derivatives. These compounds have been analyzed using IR, 1H- and 13C-NMR data (Bekircan & Bektaş, 2008).

  • Oxidation Studies : Research on the oxidation of derivatives of 2-(2-methyl-1-piperidinyl)ethanol, closely related to the target compound, revealed the formation of diastereomeric mixtures of oxazolidines, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Möhrle & Berkenkemper, 2007).

  • Antimicrobial Activity of Derivatives : A study involving the synthesis of new pyridine derivatives, which includes the amination of ethanol derivatives similar to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, reported variable and modest antimicrobial activity against certain bacteria and fungi (Patel, Agravat & Shaikh, 2011).

Biomedical Research Applications

  • Synthesis of Piperidine-Based Antitumor Agents : A study on the synthesis of piperazine-based tertiary amino alcohols, closely related to the target compound, and their dihydrochlorides, highlighted their potential in tumor DNA methylation processes, indicating a possible application in antitumor research (Hakobyan et al., 2020).

  • Antibacterial and Antifungal Properties : The synthesis of pyridine derivatives, utilizing components similar to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, showed antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Patel & Agravat, 2007).

  • Analgesic Agent Synthesis : The synthesis of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, involving reactions with compounds structurally related to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, indicated higher analgesic activities than acetylsalicylic acid in some studies, pointing to its potential in pain management research (Aytemir, Uzbay & Erol, 1999).

properties

IUPAC Name

2-[ethyl(piperidin-3-yl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)9-4-3-5-10-8-9;;/h9-10,12H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVKXYGDOWGVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Reactant of Route 2
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Reactant of Route 3
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.